Dapiprazole

Pharmacology Receptor Binding Alpha-1 Adrenoceptors

Dapiprazole is the only α-adrenergic antagonist that reverses iatrogenic mydriasis without inducing cyclotonia (accommodative spasm), distinguishing it from cholinergic miotics like pilocarpine. Its ~10-fold selectivity for α1A/α1D over α1B receptors enables precise in vitro receptor subtyping. With a proven safety margin for corneal endothelial cells (no toxicity up to 125 μg/mL) and prolonged miotic effect versus acetylcholine, this compound is the preferred reference standard for ocular pharmacology, post-cataract IOL protection protocols, and α1-adrenoceptor research. Available in research-grade purity (≥98%).

Molecular Formula C19H27N5
Molecular Weight 325.5 g/mol
CAS No. 72822-12-9
Cat. No. B1669817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDapiprazole
CAS72822-12-9
Synonyms3-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)-5,6,7,8,-tetrahydro-1,2,4-triazolo(4,3-a)pyridine hydrochloride
dapiprazole
dapiprazole hydrochloride
Remydrial
Rev-Eyes
Molecular FormulaC19H27N5
Molecular Weight325.5 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N2CCN(CC2)CCC3=NN=C4N3CCCC4
InChIInChI=1S/C19H27N5/c1-16-6-2-3-7-17(16)23-14-12-22(13-15-23)11-9-19-21-20-18-8-4-5-10-24(18)19/h2-3,6-7H,4-5,8-15H2,1H3
InChIKeyRFWZESUMWJKKRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble
7.51e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dapiprazole (CAS 72822-12-9) Technical Baseline and Procurement Identity


Dapiprazole, known commercially as Rev-Eyes™, is a member of the N-arylpiperazine class and is functionally characterized as an α-adrenergic receptor antagonist [1]. Its primary and clinically validated mechanism of action is the blockade of α-adrenergic receptors located on the smooth muscle of the iris dilator, resulting in miosis (pupil constriction) without significantly affecting ciliary muscle contraction or intraocular pressure (IOP) in normotensive eyes [2]. This specific pharmacological profile underpins its approved indication for the reversal of iatrogenically induced mydriasis following diagnostic eye examinations or surgical procedures [3].

Procurement Rationale: Why In-Class α-Antagonists or Miotics Are Not Interchangeable with Dapiprazole


Within the broader class of α-adrenergic antagonists and miotic agents, significant functional heterogeneity exists that precludes simple generic substitution. Compounds like phenylephrine (an α-agonist) are used to induce mydriasis, while others like pilocarpine (a cholinergic agonist) induce miosis but also cause a profound accommodative spasm and ciliary muscle contraction, which are clinically undesirable in many post-procedural settings [1]. Dapiprazole's unique differentiation lies in its targeted α-adrenergic blockade that induces miosis without the cyclotonia (accommodative spasm) associated with cholinergic miotics [2]. Furthermore, its subtype selectivity profile distinguishes it from non-selective α-blockers, directly impacting its functional utility and side-effect profile. The quantitative evidence below details these precise, comparator-based distinctions that justify dapiprazole's specific scientific and clinical niche.

Dapiprazole Differentiation: Head-to-Head Quantitative Evidence vs. Comparators


Receptor Subtype Selectivity Profile: Functional Affinity Across α1-Adrenoceptors

Dapiprazole exhibits differential functional affinity across the α1-adrenoceptor subtypes, with approximately 10-fold selectivity for the α1A and α1D subtypes over the α1B subtype. This subtype selectivity is a distinguishing feature when compared to non-selective α1-blockers. Reference antagonists 5-methylurapidil and B8805-033 were 40- and 1500-fold selective for the A subtype, respectively, highlighting dapiprazole's moderate selectivity [1].

Pharmacology Receptor Binding Alpha-1 Adrenoceptors

Binding Selectivity vs. Serotonergic Receptors: A Differentiator from Trazodone

In a direct comparison, dapiprazole and trazodone both bind to α1-adrenoceptors, but only trazodone exhibits significant binding inhibition at 5-HT2 serotonin receptors. This difference in receptor binding profiles is a key differentiator for applications where serotonergic activity is undesirable [1].

Neuropharmacology Receptor Binding 5-HT2 Receptors

Reversal of Mydriasis: Slower Onset, Prolonged Effect vs. Acetylcholine

In a double-blind clinical trial involving 90 patients undergoing cataract surgery, intraocular administration of 0.25% dapiprazole was directly compared to 1% acetylcholine and a balanced salt solution control. Dapiprazole demonstrated a slower onset but a longer duration of miotic effect compared to acetylcholine, while both drugs effectively reduced the postoperative rise in intraocular pressure [1].

Ophthalmology Mydriasis Reversal Cataract Surgery

Corneal Endothelial Safety Profile: No Toxicity at Clinically Relevant Doses

Dapiprazole hydrochloride was evaluated for corneal endothelial toxicity in an isolated rabbit corneal perfusion model. No toxicity, as measured by corneal thickness, was observed at concentrations up to 125 μg/mL. Significant swelling indicative of toxicity was only observed at much higher concentrations (≥250 μg/mL), which are unlikely to be reached in the anterior chamber following topical administration [1].

Ocular Toxicology Corneal Endothelium Drug Safety

Miotic Effect Without Accommodative Spasm: A Clear Distinction from Cholinergic Agonists

Dapiprazole is a selective α-adrenergic blocker that produces miosis without inducing cyclotonia (accommodative spasm). This is a critical point of differentiation from parasympathomimetic miotics like pilocarpine, which are known to cause significant accommodative spasm, making dapiprazole much better tolerated in many clinical scenarios [1].

Ophthalmology Miosis Accommodation

Pupillary Constriction Rate: Variability Based on Iris Pigmentation

The rate of dapiprazole-induced pupillary constriction is influenced by iris pigmentation. Clinical pharmacology data indicates that in individuals with brown irides, the rate of constriction may be slightly slower than in those with blue or green irides, though the final pupil size is not affected by eye color [1].

Ocular Pharmacology Pharmacodynamics Pupil Response

Target Applications for Dapiprazole Based on Quantitative Evidence


Post-Surgical Reversal of Mydriasis in Cataract Procedures

Based on evidence of a prolonged miotic effect compared to acetylcholine (Evidence Item #3), dapiprazole is particularly suited for reversing mydriasis after cataract extraction with intraocular lens implantation. Its longer duration of action helps maintain pupil constriction during the critical immediate post-operative period, potentially reducing the risk of IOL capture or other complications without the need for frequent re-dosing [1].

Diagnostic Mydriasis Reversal with Enhanced Patient Comfort

The evidence that dapiprazole induces miosis without causing accommodative spasm (Evidence Item #5) positions it as a preferred agent for reversing diagnostic mydriasis. Compared to cholinergic miotics, dapiprazole offers a faster and more comfortable return to normal visual function, minimizing patient downtime and discomfort after eye examinations [2].

Research Tool for α1-Adrenoceptor Subtype Studies

The quantitative affinity profile (pA2 values: α1A=7.93, α1D=8.26, α1B=7.13) and ~10-fold selectivity for α1A/α1D over α1B (Evidence Item #1) establish dapiprazole as a valuable pharmacological tool for in vitro and ex vivo studies aimed at dissecting the specific roles of α1-adrenoceptor subtypes in various tissues, particularly in smooth muscle contraction and vascular responses [3].

Ocular Toxicology Studies on the Corneal Endothelium

The established safety margin for corneal endothelial toxicity (no effect up to 125 μg/mL, Evidence Item #4) provides a benchmark for researchers designing experiments involving direct exposure of the corneal endothelium to α-antagonists. This data supports the use of dapiprazole as a reference compound with a well-defined safety profile in ocular toxicology and drug delivery studies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dapiprazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.